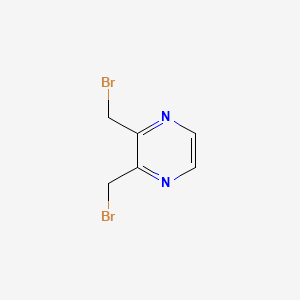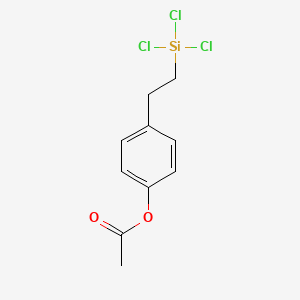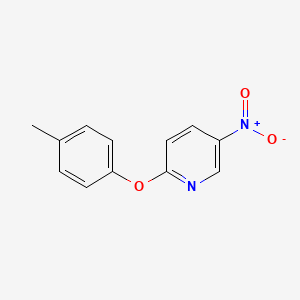
2-(4-甲基苯氧基)-5-硝基吡啶
描述
2-(4-Methylphenoxy)-5-nitropyridine is an organic compound with a molecular formula of C10H9NO3. It is a nitro-aromatic compound that has been used in the synthesis of various drugs and pharmaceuticals. It has also been studied for its potential applications in scientific research.
科学研究应用
金属离子检测的荧光探针
基于 2-氨基乙基吡啶的荧光化合物(包括 2-(4-甲基苯氧基)-5-硝基吡啶的衍生物)的开发已用于检测水性介质中的金属离子,如 Fe3+ 和 Hg2+。这些化合物与特定的金属离子相互作用后会表现出增强的荧光,这使得它们在检测水样和生物系统中的痕量离子时具有潜在的实用性 (Singh et al., 2020)。
振动光谱研究和分子稳定性
使用密度泛函理论对包括 2-羟基-4-甲基-5-硝基吡啶在内的衍生物的构象稳定性和振动光谱分析进行了研究。这些研究提供了对这些化合物的分子稳定性、键强度和电子性质的见解,这对于了解它们在各种应用中的行为至关重要 (Balachandran et al., 2012)。
新型衍生物的合成和表征
5-硝基吡啶-2-磺酸的取代反应研究导致了各种 2-取代 5-硝基吡啶衍生物的合成。这种方法已有效地获得了具有不同取代基的化合物,扩大了可用于进一步研究和应用的化学实体的范围 (Bakke & Sletvold, 2003)。
作用机制
Target of Action
The primary target of 2-(4-Methylphenoxy)-5-nitropyridine is the carotenoid biosynthetic pathway . Carotenoids are essential components for the assembly of the photosynthetic apparatus of green plants . They serve as accessory pigments in light harvesting and play an active role in electron transfer processes of photosystem II .
Mode of Action
2-(4-Methylphenoxy)-5-nitropyridine interacts with its targets in the carotenoid biosynthetic pathway . Compounds which even partially inhibit carotenoid synthesis may prevent the formation of enough carotenoids to ensure efficient photoprotection . As a result, the degradation of chlorophyll depending on the intensity of illumination leads to the typical bleaching symptoms in plants .
Biochemical Pathways
The affected biochemical pathway is the carotenoid biosynthetic pathway . The inhibition of this pathway leads to a decline in photosynthetic activity . This is because carotenoids play a crucial role in protecting the photosystems against photooxidation caused by excited triplet state chlorophyll . Especially under high light stress, protection by carotenoids is essential .
Pharmacokinetics
It is known that similar compounds undergo rapid oxidative metabolism in vitro, and in rat and dog pharmacokinetic studies, they are rapidly converted to their component carboxylic acid and secondary amine .
Result of Action
The result of the action of 2-(4-Methylphenoxy)-5-nitropyridine is the decline of photosynthetic activity . This is due to the degradation of chlorophyll depending on the intensity of illumination, leading to the typical bleaching symptoms in plants .
Action Environment
The action of 2-(4-Methylphenoxy)-5-nitropyridine can be influenced by environmental factors. For example, the intensity of illumination can affect the degradation of chlorophyll and thus the bleaching symptoms in plants . .
生化分析
Biochemical Properties
2-(4-Methylphenoxy)-5-nitropyridine plays a significant role in biochemical reactions, particularly in the inhibition of carotenoid biosynthesis. It interacts with enzymes such as phytoene desaturase, which is crucial in the carotenoid biosynthetic pathway . The compound inhibits the formation of cyclic carotenoids, leading to a decline in photosynthetic activity and causing bleaching symptoms in plants . This interaction highlights the compound’s potential as a herbicidal agent.
Cellular Effects
2-(4-Methylphenoxy)-5-nitropyridine affects various types of cells and cellular processes. It influences cell function by inhibiting carotenoid biosynthesis, which is essential for the assembly of the photosynthetic apparatus in green plants . This inhibition leads to a reduction in photosynthetic activity and can cause chlorosis in plants. Additionally, the compound may impact cell signaling pathways and gene expression related to carotenoid biosynthesis.
Molecular Mechanism
The molecular mechanism of 2-(4-Methylphenoxy)-5-nitropyridine involves its interaction with phytoene desaturase, an enzyme in the carotenoid biosynthetic pathway . By binding to this enzyme, the compound inhibits its activity, preventing the formation of cyclic carotenoids. This inhibition disrupts the photosynthetic process, leading to a decline in photosynthetic activity and causing bleaching symptoms in plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylphenoxy)-5-nitropyridine change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound undergoes rapid oxidative metabolism in vitro, which may affect its efficacy and stability . Long-term exposure to the compound can lead to sustained inhibition of carotenoid biosynthesis and prolonged bleaching symptoms in plants.
Dosage Effects in Animal Models
The effects of 2-(4-Methylphenoxy)-5-nitropyridine vary with different dosages in animal models. Higher doses of the compound can lead to more pronounced inhibition of carotenoid biosynthesis and increased bleaching symptoms in plants . Excessive doses may also cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for desired outcomes.
Metabolic Pathways
2-(4-Methylphenoxy)-5-nitropyridine is involved in the carotenoid biosynthetic pathway, interacting with enzymes such as phytoene desaturase . This interaction inhibits the formation of cyclic carotenoids, leading to a decline in photosynthetic activity. The compound’s metabolism involves rapid oxidative processes, which can affect its stability and efficacy .
Transport and Distribution
Within cells and tissues, 2-(4-Methylphenoxy)-5-nitropyridine is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement within the cell . Its localization and accumulation can influence its activity and effectiveness in inhibiting carotenoid biosynthesis.
Subcellular Localization
The subcellular localization of 2-(4-Methylphenoxy)-5-nitropyridine can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
属性
IUPAC Name |
2-(4-methylphenoxy)-5-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-9-2-5-11(6-3-9)17-12-7-4-10(8-13-12)14(15)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTZDECKXDXHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde](/img/structure/B3121187.png)
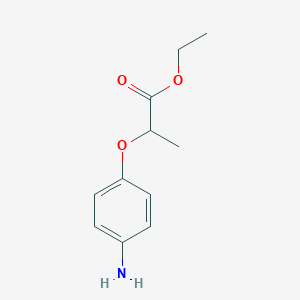
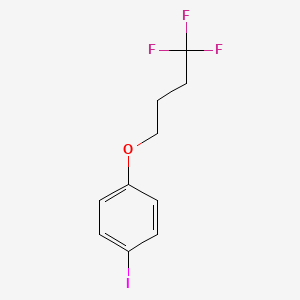
![3,9-Dioxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3121205.png)


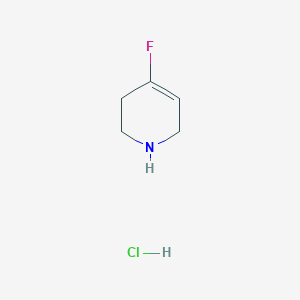
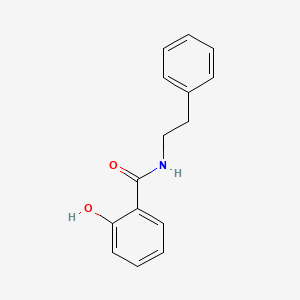
![1,3,4-trimethyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3121260.png)
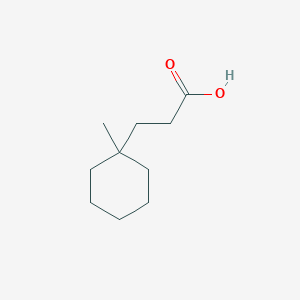

![S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate](/img/structure/B3121285.png)
